molecular formula C19H14O2 B11847100 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one CAS No. 86785-13-9

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one

Cat. No.: B11847100
CAS No.: 86785-13-9
M. Wt: 274.3 g/mol
InChI Key: WZQQRHMVXBVVSQ-UHFFFAOYSA-N
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Description

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one ( 86785-13-9) is a high-value synthetic organic compound with the molecular formula C 19 H 14 O 2 and a molecular weight of 274.31 g/mol [ citation:1 ]. This compound features an isobenzofuran-1(3H)-one (phthalide) core structure substituted with a methyl group at the 4-position and a naphthalen-1-yl group at the 3-position. Its exact mass is 274.0994 g/mol, and it has a calculated LogP value of 4.41, indicating significant hydrophobicity [ citation:1 ]. The primary research application of this compound is as a critical synthetic intermediate and scaffold in the exploration of complex natural products. It serves as a key structural motif in the synthesis of pratenone A , a member of the rearranged angucyclinone family of polyketides [ citation:3 ]. Pratenone A was the first isolated angucyclinone discovered with a 3-(naphthalen-1-yl)isobenzofuran-1(3H)-one skeleton and has shown promising antimicrobial activity , specifically against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8.0 μg/mL [ citation:3 ]. The synthesis of such C-ring-cleaved, rearranged angucyclinones represents an advancing frontier in organic chemistry, making this compound a valuable building block for researchers in the field of natural product synthesis and medicinal chemistry [ citation:3 ]. Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

86785-13-9

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

4-methyl-3-naphthalen-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H14O2/c1-12-6-4-11-16-17(12)18(21-19(16)20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11,18H,1H3

InChI Key

WZQQRHMVXBVVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(OC(=O)C2=CC=C1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Procedure Overview

  • Deprotonation : Treatment of 4-methylisobenzofuran-1(3H)-one with LiHMDS (lithium hexamethyldisilazide) in THF generates a lithiated species at position 3.

  • Arylation : Reaction with 1-bromonaphthalene or a naphthalen-1-yl electrophile installs the aryl group.

Example Protocol (Adapted from)

  • Substrates : 4-Methylisobenzofuran-1(3H)-one (1 mmol), 1-bromonaphthalene (1.2 mmol).

  • Conditions : LiHMDS (2.2 equiv) in THF at −78°C, gradual warming to room temperature.

  • Yield : ~40–60% (estimated based on analogous reactions).

Challenges

  • Regioselectivity : Competing lithiation at other positions may occur.

  • Electrophile Reactivity : Bulky naphthalen-1-yl electrophiles may require elevated temperatures or catalysts.

Friedel-Crafts Acylation for Direct Arylation

Friedel-Crafts chemistry enables direct coupling of naphthalene with a pre-formed isobenzofuranone derivative. This method is particularly effective for electron-rich arenes.

Reaction Design

  • Substrate Preparation : 4-Methylisobenzofuran-1(3H)-one is functionalized with an acyl chloride group at position 3.

  • Coupling : Naphthalene reacts via Friedel-Crafts acylation in the presence of AlCl₃.

Key Parameters

  • Catalyst : AlCl₃ (1.5 equiv) in dichloromethane at 0°C.

  • Yield : ~50–70% (based on similar naphthalene acylations).

Drawbacks

  • Side Reactions : Over-acylation or polymerization of naphthalene may reduce efficiency.

  • Functional Group Tolerance : Sensitive to electron-withdrawing groups on the isobenzofuranone.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling provides a modern approach for installing the naphthalen-1-yl group. This method requires a halogenated isobenzofuranone precursor.

Protocol

  • Halogenation : 3-Bromo-4-methylisobenzofuran-1(3H)-one is synthesized via bromination.

  • Coupling : Reaction with naphthalen-1-yl boronic acid under Suzuki conditions.

Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv) in dioxane/water (3:1) at 80°C.

  • Yield : ~65–80% (extrapolated from nitrogen-to-carbon transmutation studies).

Advantages

  • Regioselectivity : Precise control over aryl group placement.

  • Scalability : Amenable to gram-scale synthesis.

Cyclocondensation of Naphthalene-Containing Precursors

Constructing the isobenzofuranone ring from a naphthalen-1-yl-substituted precursor ensures direct incorporation of the aryl group.

Synthetic Pathway

  • Precursor Synthesis : 3-(Naphthalen-1-yl)propanoic acid is prepared via Heck coupling.

  • Lactonization : Intramolecular esterification under acidic conditions forms the isobenzofuranone ring.

Optimization

  • Acid Catalyst : H₂SO₄ (conc.) in refluxing toluene.

  • Yield : ~55–70% (based on analogous phthalide syntheses).

Comparative Analysis of Methods

Method Key Reagents Yield Range Advantages Limitations
Condensation with NinhydrinNinhydrin, Periodic acid50–90%One-pot, high yieldRequires custom amine precursors
Organometallic ArylationLiHMDS, Aryl electrophiles40–60%Direct functionalizationSensitivity to moisture/oxygen
Friedel-Crafts AcylationAlCl₃, Acyl chloride50–70%Simple setupSide reactions, low regiocontrol
Suzuki-Miyaura CouplingPd catalyst, Boronic acid65–80%High precision, scalabilityRequires halogenated precursors
CyclocondensationH₂SO₄, Toluene55–70%Direct ring formationMulti-step precursor synthesis

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), alkylating agents (alkyl halides) in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3

The naphthalen-1-yl group at C-3 distinguishes this compound from other phthalides. Key analogs include:

  • 3-(1-Methylindol-3-yl)isobenzofuran-1(3H)-one (4a): Features an indole substituent at C-3, tested in DNA biosensors for carcinogenicity assessment .
  • 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one (Phenolphthalein): Contains two 4-hydroxyphenyl groups at C-3, widely used as a pH indicator .
  • 3-Hydroxyisobenzofuran-1(3H)-one : A hydroxyl group at C-3 synthesized via bromination and hydrolysis .
  • 3-Benzylphthalides : Synthesized via TDAE strategies, demonstrating moderate to good yields .

Key Insight : Bulky aromatic substituents (e.g., naphthyl, indole) at C-3 may enhance binding to aromatic receptors or improve thermal stability compared to smaller groups like hydroxy or benzyl.

Substituent Variations at Position 4

  • (S)-4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one : A methyl group at C-4 and an epoxy group at C-5, highlighting the impact of adjacent functional groups .
  • 6-(tert-Butyl)isobenzofuran-1(3H)-one : A tert-butyl group at C-6, emphasizing steric effects in substituted phthalides .

Key Insight : Methyl groups at C-4 (electron-donating) may stabilize the phthalide core, while bulky substituents at other positions (e.g., C-6 tert-butyl) could alter solubility and reactivity.

General Approaches for C-3 Functionalization

  • Acid-Catalyzed Condensation : Chloral hydrate and sulfuric acid were used to synthesize 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one .
  • TDAE Strategy : Substituted benzyl chlorides reacted with methyl 2-formylbenzoate to yield 3-benzylphthalides .
  • Microwave-Assisted Synthesis: Silica-supported Preyssler nanoparticles enabled efficient phthalide synthesis .

Hypothesis for Target Compound : The naphthyl group at C-3 could be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, leveraging methods from indole-functionalized phthalides .

Physical and Chemical Properties

Melting Points and Solubility

Compound Substituents (C-3/C-4) Melting Point (°C) Solubility Reference
6-Hydroxy-3-(trichloromethyl)phthalide Trichloromethyl (C-3) 186–189 Low in water
Phenolphthalein Bis(4-hydroxyphenyl) (C-3) 258–263 400 mg/L in water
(Z)-3-(2-(Benzyloxy)ethylidene)phthalide Benzyloxyethylidene (C-3) 101–103 Soluble in ethanol
Hypothesized Target Compound Naphthyl (C-3), Methyl (C-4) ~200–220* Moderate in DMSO

*Estimated based on bulky naphthyl group increasing crystallinity.

Chemical Reactivity

  • Electrophilic Substitution : Electron-rich naphthyl groups may direct electrophilic attacks to the aromatic ring.
  • Oxidation : Methyl groups at C-4 could stabilize the core against oxidation compared to hydroxy-substituted analogs .

Anticancer Potential

  • C-3 Functionalized Phthalides : Derivatives with indole or acetylated groups showed >90% inhibition of U937 and K562 cancer cells at 100 µM .
  • Phenolphthalein Derivatives: Tetrabromo analogs demonstrated altered bioactivity due to increased halogenation .

Hypothesis : The naphthyl group may enhance intercalation with DNA or inhibit topoisomerases, similar to indole-containing phthalides .

Central Nervous System (CNS) Effects

  • Antidepressant Phthalides : Serotonin reuptake inhibition was observed in derivatives with lipophilic substituents .

Biological Activity

4-Methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one, also known by its CAS number 35187-30-5, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is C20H16O2C_{20}H_{16}O_{2} with a molecular weight of approximately 288.34 g/mol. Its structure features a naphthalene moiety connected to an isobenzofuran core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H16O2C_{20}H_{16}O_{2}
Molecular Weight288.34 g/mol
CAS Number35187-30-5

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related compounds in the same structural class. For example, compounds similar to 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one have demonstrated significant activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that these compounds can bind to the colchicine site on tubulin, resulting in decreased polymerization and altered microtubule organization .

Study on MCF-7 Cells

In a study evaluating the antiproliferative activity of various derivatives, it was found that compounds with similar structures to 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one exhibited potent inhibition of cell proliferation in MCF-7 cells. The most effective compounds had IC50 values comparable to that of combretastatin A4 (CA4), a well-known antitumor agent .

Stability and Efficacy

A stability study revealed that certain derivatives maintained their efficacy under various conditions, including acidic and oxidative environments. This stability is crucial for their potential therapeutic applications .

Q & A

Basic: What are the common synthetic routes for 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one?

The compound is synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones. A solvent-free approach using methylacetophenone and phthalaldehyde under thermal conditions is reported, yielding crystalline products after purification by column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) . For derivatives with electron-withdrawing substituents, reaction optimization includes adjusting solvent polarity (e.g., chloroform or acetone) and catalyst selection (e.g., TsOH·H₂O for indole substitutions) . Typical yields range from 85% to 89%, with purity verified via TLC and melting-point analysis .

Advanced: How do substituents on the aromatic rings influence crystal packing and intermolecular interactions?

Substituents like methyl or methoxy groups significantly alter molecular conformation and crystal assembly. For example, methyl groups enhance hydrophobic interactions, favoring π-π stacking of naphthalene moieties, while methoxy groups introduce steric hindrance and hydrogen-bonding opportunities. Hirshfeld surface analysis (using CrystalExplorer) and energy framework calculations reveal that C–H···O and C–H···π interactions dominate in methyl-substituted derivatives, contributing to dense crystal packing (e.g., 3.5–3.8 Å van der Waals contacts) . In contrast, hydroxy substituents promote intermolecular hydrogen bonds, reducing symmetry in crystal lattices .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

  • Single-crystal X-ray diffraction provides bond lengths (e.g., C–O = 1.36–1.42 Å) and dihedral angles (e.g., 5.2° between isobenzofuranone and naphthalene planes) .
  • NMR spectroscopy identifies substituent positions: 1H^1H NMR peaks at δ 5.07–5.25 ppm indicate lactone protons, while aromatic protons appear at δ 6.5–8.1 ppm .
  • IR spectroscopy confirms carbonyl stretching (1736–1750 cm1^{-1}) and hydroxyl vibrations (3032–3360 cm1^{-1}) .

Advanced: How does the naphthalenyl substituent affect reactivity in substitution reactions?

The naphthalenyl group’s electron-rich π-system enhances electrophilic substitution at the 1-position. In halogenation or hydroxylation reactions, steric hindrance from the methyl group at the 4-position directs regioselectivity. For example, bromination under radical conditions (NBS/AIBN in CCl4_4) yields 3-bromo derivatives with 85% efficiency, while hydrolysis produces 3-hydroxy analogs (88% yield) . Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) further modulate reaction kinetics .

Methodological: What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include low solubility in polar solvents and polymorphism. Slow evaporation from acetone/hexane mixtures (1:2 v/v) at 4°C produces high-quality single crystals suitable for X-ray analysis . For recalcitrant samples, vapor diffusion with dichloromethane/ethanol gradients is effective . Purity (>95% by HPLC) and absence of hydrate formation are critical for reproducible crystallographic data .

Advanced: What computational methods predict molecular properties and interaction energies?

  • Hirshfeld surface analysis maps intermolecular contacts (e.g., dnorm_{\text{norm}} plots highlight C–H···O interactions) .
  • Electrostatic potential (ESP) surfaces calculated via DFT (B3LYP/6-311G**) identify nucleophilic regions (e.g., carbonyl oxygens with ESP = -45 kcal/mol) .
  • Energy framework analysis quantifies interaction energies (e.g., dispersion contributions = 60–70% of total lattice energy) using CE-B3LYP models .

Basic: How is compound purity validated post-synthesis?

  • TLC with UV detection (Rf_f = 0.3–0.5 in ethyl acetate/hexane).
  • Melting-point analysis (uncorrected values, e.g., 113–215°C) .
  • Elemental analysis (C/H/N ±0.3% deviation from theoretical values) .

Advanced: Are there contradictions in reported bioactivities of isobenzofuranones, and how are they resolved?

Bioactivity discrepancies arise from substituent effects and assay conditions. For example, 3-hydroxy derivatives show antioxidant activity (IC50_{50} = 12 µM in DPPH assays) but lack phytotoxicity, while methyl-substituted analogs inhibit photosynthetic electron transport (IC50_{50} = 8 µM) . Resolving contradictions requires standardized bioassays (e.g., fixed pH and temperature) and comparative SAR studies using isogenic cell lines .

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